

Comparing 1-Methoxypiperidin-4-one with other piperidinone derivatives

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Compound of Interest

Compound Name: 1-Methoxypiperidin-4-one

Cat. No.: B179640

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A Comparative Guide to Piperidinone Derivatives for Researchers

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of various piperidinone derivatives, supported by experimental data. While this guide focuses on well-studied derivatives, it is important to note that information regarding **1-Methoxypiperidin-4-one** is not readily available in the current body of scientific literature.

The piperidin-4-one scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.^{[1][2]} These derivatives have garnered significant interest due to their potential as therapeutic agents, with applications ranging from anticancer and antimicrobial to central nervous system targets.^{[3][4]} This guide will delve into a comparative analysis of various N-substituted and C3/C5-substituted piperidin-4-one derivatives, presenting key performance data in a structured format, detailing relevant experimental protocols, and visualizing a key signaling pathway impacted by these compounds.

Comparative Biological Activity of Piperidinone Derivatives

The biological activity of piperidinone derivatives is highly dependent on the nature and position of substituents on the piperidine ring. The following tables summarize the cytotoxic and enzyme

inhibitory activities of selected derivatives from various studies.

Cytotoxicity Data

Compound	Cancer Cell Line	IC50 (μM)	Reference
1-Methyl-3,5-bis(benzylidene)-4-piperidone	CEM (T-lymphocytes)	>100	
1-Methyl-3,5-bis(4-nitrobenzylidene)-4-piperidone	CEM (T-lymphocytes)	2.9	
(E)-3-arylidene-1-methylpiperidin-4-one derivative	MDA-MB-231 (Breast)	Not specified	
(E)-3-arylidene-1-methylpiperidin-4-one derivative	Hela (Cervical)	Not specified	
(E)-3-arylidene-1-methylpiperidin-4-one derivative	Hep G2 (Liver)	Not specified	

Enzyme Inhibition Data

Compound	Enzyme	IC50 (μM)	Reference
1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one	Acetylcholinesterase (AChE)	12.55	
1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one	Butyrylcholinesterase (BuChE)	17.28	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of piperidinone derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at an optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
- **Compound Treatment:** Treat the cells with various concentrations of the piperidinone derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after overnight incubation.

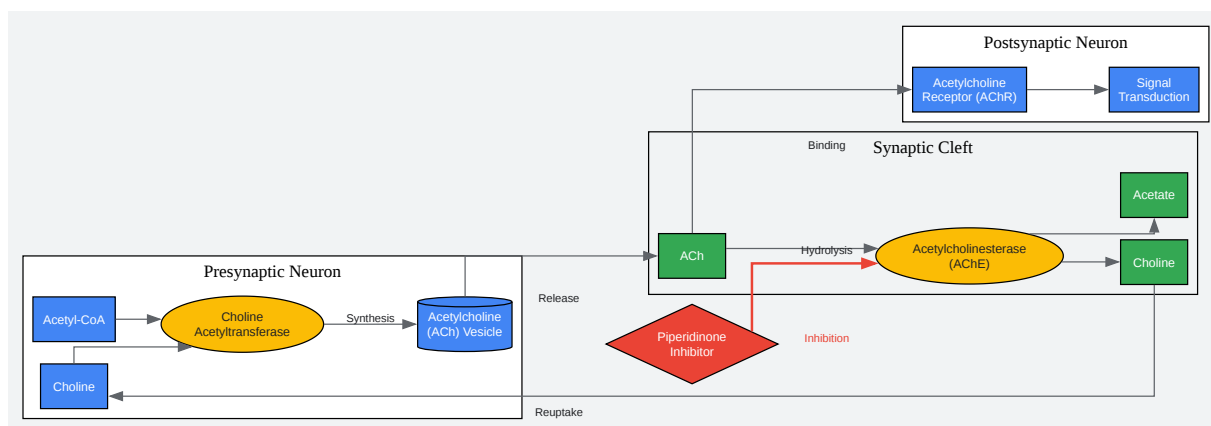
Procedure:

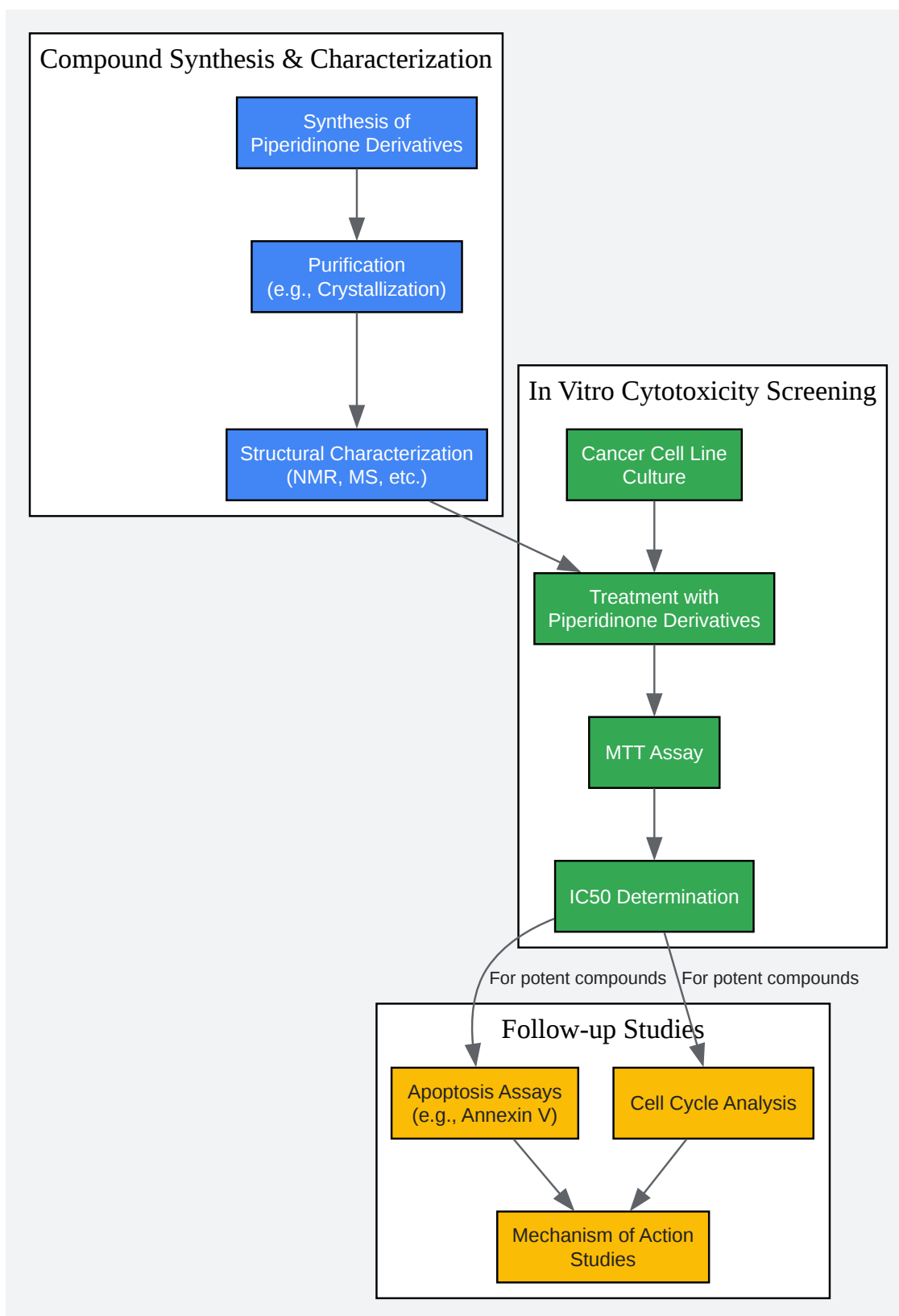
- **Compound Preparation:** Prepare a stock solution of the piperidinone derivative in a suitable solvent (e.g., DMSO).
- **Serial Dilution:** Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., McFarland standards).
- **Inoculation:** Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
- **Incubation:** Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- **MIC Determination:** After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway and Experimental Workflow

Cholinergic Signaling Pathway Inhibition

Several piperidinone derivatives have been identified as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic signaling pathway. Inhibition of AChE leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, which can be a therapeutic strategy for conditions like Alzheimer's disease. The following diagram illustrates this pathway and the point of intervention by piperidinone-based inhibitors.





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